molecular formula C10H13Cl2OPS2 B154841 S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate CAS No. 1713-98-0

S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate

Cat. No. B154841
CAS RN: 1713-98-0
M. Wt: 315.2 g/mol
InChI Key: SBZAUEKBWDRPRQ-UHFFFAOYSA-N
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Description

S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate, commonly known as CPO, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a member of the organophosphorus compound family and has been used as a pesticide, insecticide, and herbicide due to its potent activity against pests and weeds. However, due to its toxic nature, it has been banned in many countries for agricultural use. In

Mechanism Of Action

CPO acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of the neurotransmitter acetylcholine in the brain and nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to a range of symptoms, including convulsions, respiratory failure, and death.

Biochemical And Physiological Effects

The biochemical and physiological effects of CPO are well-documented. It has been shown to cause a range of symptoms, including tremors, seizures, respiratory failure, and death. It also affects the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. In addition, CPO has been shown to have neurotoxic effects, causing damage to the central nervous system and leading to long-term neurological deficits.

Advantages And Limitations For Lab Experiments

CPO has several advantages as a tool for scientific research. It is a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the effects of organophosphorus compounds on the nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, due to its toxic nature, it can be difficult to work with, and precautions must be taken to ensure the safety of researchers.

Future Directions

There are several future directions for research on CPO. One area of interest is the development of new treatments for organophosphate poisoning. Another area of interest is the development of new pesticides and insecticides that are less toxic than current compounds. Finally, there is a need for further research into the long-term effects of CPO exposure on the nervous system and other organ systems. Overall, CPO remains an important tool for scientific research, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of CPO involves the reaction of 4-chlorophenylmagnesium bromide with propylene oxide, followed by reaction with phosphorus pentasulfide and S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate methyl ether. The final product is then purified through recrystallization. This method yields a high-quality product with a purity of over 95%.

Scientific Research Applications

CPO has been extensively studied for its various applications in scientific research. It has been used as a tool to study the effects of organophosphorus compounds on the central nervous system, as well as a model compound for the development of new pesticides and insecticides. CPO has also been used to study the effects of organophosphate poisoning on the body and to develop treatments for such poisoning.

properties

CAS RN

1713-98-0

Product Name

S-(4-Chlorophenyl) O-propyl (chloromethyl)phosphonodithioate

Molecular Formula

C10H13Cl2OPS2

Molecular Weight

315.2 g/mol

IUPAC Name

chloromethyl-(4-chlorophenyl)sulfanyl-propoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H13Cl2OPS2/c1-2-7-13-14(15,8-11)16-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

SBZAUEKBWDRPRQ-UHFFFAOYSA-N

SMILES

CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl

Canonical SMILES

CCCOP(=S)(CCl)SC1=CC=C(C=C1)Cl

synonyms

Chloromethyldithiophosphonic acid=S-(4-chlorophenyl)=O-propyl ester

Origin of Product

United States

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